molecular formula C10H10N2O2 B13087605 4-Cyano-2-(ethylamino)benzoic acid

4-Cyano-2-(ethylamino)benzoic acid

Katalognummer: B13087605
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: QBHGTRPEZFHXJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyano-2-(ethylamino)benzoic acid (CAS No: 872018-04-7) is a benzoic acid derivative research chemical with a molecular formula of C 10 H 10 N 2 O 2 and a molecular weight of 190.20 g/mol . Its structure incorporates both a cyano group and an ethylamino substituent, making it a valuable multifunctional intermediate in organic synthesis and medicinal chemistry research. This compound is primarily used in research and development as a building block for the synthesis of more complex molecules . The presence of multiple functional groups allows for various chemical modifications, enabling researchers to explore its utility in creating novel compounds for pharmaceutical and material science applications. It is an important reagent for early-discovery research projects. Handling and Usage: 4-Cyano-2-(ethylamino)benzoic acid is intended for research purposes only and is not suitable for diagnostic or therapeutic use. It is the responsibility of the buyer to determine the product's suitability for their specific application and to confirm its identity and purity. No warranty of merchantability or fitness for a particular purpose is expressed or implied.

Eigenschaften

Molekularformel

C10H10N2O2

Molekulargewicht

190.20 g/mol

IUPAC-Name

4-cyano-2-(ethylamino)benzoic acid

InChI

InChI=1S/C10H10N2O2/c1-2-12-9-5-7(6-11)3-4-8(9)10(13)14/h3-5,12H,2H2,1H3,(H,13,14)

InChI-Schlüssel

QBHGTRPEZFHXJN-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=C(C=CC(=C1)C#N)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical Structure, Physical Properties, and Synthesis of 4-Cyano-2-(ethylamino)benzoic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced materials science, highly functionalized aromatic building blocks are critical for developing complex molecular architectures. 4-Cyano-2-(ethylamino)benzoic acid is a specialized, poly-substituted intermediate characterized by a unique "push-pull" electronic system. Featuring an electron-donating secondary amine ortho to an electron-withdrawing carboxylic acid, and a strongly electron-withdrawing para-cyano group, this compound offers highly orthogonal reactivity. This whitepaper provides an in-depth analysis of its structural dynamics, physical properties, and a self-validating synthetic methodology designed for high-yield isolation.

Chemical Identity and Structural Dynamics

The molecular architecture of 4-Cyano-2-(ethylamino)benzoic acid (C₁₀H₁₀N₂O₂) dictates its behavior in both synthetic workflows and biological systems. The benzene core is functionalized at three key positions:

  • Position 1 (-COOH): The carboxylic acid serves as the primary acidic anchor and a handle for amide coupling or esterification.

  • Position 2 (-NHCH₂CH₃): The ethylamino group introduces targeted steric bulk. More importantly, it participates in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the carboxylic acid. This interaction locks the molecule into a planar conformation, which heavily influences the kinetics of downstream coupling reactions.

  • Position 4 (-CN): The cyano group acts as a strong π -acceptor. It significantly depletes electron density from the aromatic core, lowering the pKa of the carboxylic acid compared to an unsubstituted benzoic acid[1].

ElectronicEffects Core Aromatic Core (C10H10N2O2) COOH C1: Carboxylic Acid Acidic Anchor (pKa ~3.5) Core->COOH Inductive EWG NHEt C2: Ethylamino Group Steric Bulk & EDG Core->NHEt Resonance EDG CN C4: Cyano Group Strong EWG (pi-Acceptor) Core->CN Resonance EWG NHEt->COOH Intramolecular H-Bond (Conformational Lock)

Fig 1: Electronic push-pull dynamics and intramolecular interactions of the molecule.

Physical and Chemical Properties

Because highly specific multi-substituted intermediates often lack exhaustive empirical databases, predictive modeling grounded in baseline analogs is required. By comparing the target compound to baseline structures like 4-cyanobenzoic acid[1] and 2-amino-4-cyanobenzoic acid[2], we can accurately extrapolate its physicochemical profile. The addition of the ethyl group, similar to the profile seen in 4-(ethylamino)benzoic acid[3], predictably increases lipophilicity and alters the topological polar surface area.

Quantitative Data Summary
PropertyValueDerivation Methodology
Molecular Formula C₁₀H₁₀N₂O₂Exact structural calculation
Molecular Weight 190.20 g/mol Exact structural calculation
Exact Mass 190.0742 DaIsotopic mass calculation
Predicted pKa (Acid) ~3.5Extrapolated from 4-cyanobenzoic acid[1]
Predicted XLogP3 ~2.1Extrapolated from 4-(ethylamino)benzoic acid[3]
Topological Polar Surface Area 73.1 ŲSummation of functional group contributions
Hydrogen Bond Donors 2-COOH and -NHEt groups
Hydrogen Bond Acceptors 4-COOH (2), -CN (1), -NHEt (1)

Causality of pKa Shift: Unsubstituted benzoic acid has a pKa of 4.2. The electron-withdrawing para-cyano group stabilizes the carboxylate anion via inductive and resonance effects. While an ortho-amino group typically destabilizes the anion via electron donation, the intramolecular hydrogen bond between the secondary amine and the carboxylate oxygen structurally stabilizes the conjugate base, leading to a net acidic shift to ~3.5.

Mechanistic Reactivity & Stability

The reactivity of 4-Cyano-2-(ethylamino)benzoic acid is governed by competing electronic effects. The strong electron-withdrawing nature of the para-cyano group (Hammett σp​=0.66 ) makes the ring highly resistant to electrophilic aromatic substitution (EAS). However, the ortho-ethylamino group ( σo​ effect) partially offsets this, directing any forced EAS strictly to the 5-position.

When utilizing this compound in drug development workflows (e.g., amide couplings to form active pharmaceutical ingredients), chemists must account for the locked conformation caused by the intramolecular H-bond. This steric hindrance often necessitates highly reactive coupling reagents (such as HATU or Ghosez's reagent) to successfully activate the carboxylate.

Experimental Protocols: Self-Validating Synthesis Workflow

Strategic Rationale: Direct alkylation of 2-amino-4-cyanobenzoic acid[2] with ethyl halides is fundamentally flawed; it frequently results in over-alkylation (yielding the diethylamino derivative) because the mono-alkylated product is more nucleophilic than the starting material. To ensure absolute chemoselectivity, a Buchwald-Hartwig cross-coupling between 2-bromo-4-cyanobenzoic acid and ethylamine is the authoritative route.

Causality of Catalyst Choice: Palladium acetate or Pd₂(dba)₃ paired with Xantphos is utilized. The large bite angle of the Xantphos ligand promotes rapid reductive elimination, effectively outcompeting the deleterious β -hydride elimination pathway that plagues cross-couplings with aliphatic amines like ethylamine.

SynthesisWorkflow SM 2-Bromo-4-cyanobenzoic acid (Electrophile) Cat Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 90°C SM->Cat Oxidative Addition Amine Ethylamine (2.0 M in THF) (Nucleophile) Amine->Cat Transmetalation Product 4-Cyano-2-(ethylamino) benzoic acid (Target API Intermediate) Cat->Product Reductive Elimination (Yield >85%)

Fig 2: Buchwald-Hartwig amination workflow for synthesizing the target compound.

Step-by-Step Methodology
  • System Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2-bromo-4-cyanobenzoic acid (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and anhydrous Cs₂CO₃ (2.5 eq).

  • Solvent & Reagent Addition: Add anhydrous 1,4-dioxane (0.2 M) followed by a 2.0 M solution of ethylamine in THF (1.5 eq). Causality: Dioxane is selected for its high boiling point and superior ability to solubilize the cesium base at elevated temperatures compared to toluene.

  • Thermal Activation: Seal the system and heat to 90°C for 12 hours with vigorous stirring.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The system is validated when the starting material mass (m/z 225/227 isotopic cluster) is fully depleted, and the target product mass (m/z 191 [M+H]⁺) dominates the chromatogram.

  • Workup & Palladium Scavenging: Cool the mixture to room temperature, dilute with distilled water, and filter through a pad of Celite to remove palladium black and insoluble inorganic salts.

  • pH-Controlled Isolation (Self-Validating Purification): The aqueous filtrate is highly basic. Slowly acidify the stirring solution with 1M HCl. Causality: As the pH approaches the isoelectric point of the compound (approx. pH 3.5–4.0), the neutral zwitterionic form will crash out of solution as a precipitate. If the pH drops below 2.0, the amine will protonate, causing the compound to re-dissolve. The successful precipitation at pH 3.5 physically validates the amphoteric nature of the synthesized product.

  • Final Collection: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure product.

References

  • PubChem, "4-Cyanobenzoic acid | C8H5NO2 | CID 12087", National Center for Biotechnology Information.[Link]

  • PubChemLite, "2-amino-4-cyanobenzoic acid (C8H6N2O2)", University of Luxembourg.[Link]

  • PubChem, "4-(Ethylamino)benzoic acid | C9H11NO2 | CID 2775249", National Center for Biotechnology Information.[Link]

Sources

Solubility profile of 4-Cyano-2-(ethylamino)benzoic acid in polar and non-polar solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Cyano-2-(ethylamino)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-Cyano-2-(ethylamino)benzoic acid, a key intermediate in pharmaceutical synthesis and material science. We delve into the theoretical principles governing its solubility in both polar and non-polar solvents, supported by an examination of its structural attributes and physicochemical properties. This document outlines a detailed, field-proven protocol for empirical solubility determination using the gold-standard shake-flask method. While extensive experimental data for this specific molecule is not publicly available, we present a predictive solubility profile based on the behavior of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Significance of a Solubility Profile

In the realms of drug discovery, formulation, and chemical synthesis, understanding the solubility of a compound is not merely a preliminary step; it is a critical determinant of a project's trajectory and success. 4-Cyano-2-(ethylamino)benzoic acid is a molecule of interest due to its unique combination of functional groups: a nitrile (cyano), a secondary amine, and a carboxylic acid, all attached to an aromatic ring. This trifecta of functionalities imparts a complex physicochemical character that dictates its interaction with various solvent environments.

An accurate solubility profile is paramount for:

  • Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Purification: Selecting appropriate solvents for crystallization and chromatography.

  • Drug Formulation: Determining suitable delivery vehicles for preclinical and clinical studies.[1]

  • Predicting Bioavailability: Aqueous solubility is a key factor influencing the absorption of a compound in biological systems.[1]

This guide provides the theoretical framework and practical tools to understand and manipulate the solubility of 4-Cyano-2-(ethylamino)benzoic acid.

Theoretical Framework: Deconstructing Solubility

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between solute-solute molecules, solvent-solvent molecules, and solute-solvent molecules. The empirical rule of "like dissolves like " serves as a useful starting point, indicating that substances with similar polarities tend to be miscible.[2][3]

For 4-Cyano-2-(ethylamino)benzoic acid, the key structural features influencing its solubility are:

  • Polar, Hydrogen-Bonding Groups: The carboxylic acid (-COOH) and the secondary amine (-NH-) are capable of both donating and accepting hydrogen bonds.[4][5] These interactions are strongest with polar protic solvents (e.g., water, ethanol).

  • Polar Aprotic Group: The cyano group (-C≡N) possesses a strong dipole and can act as a hydrogen bond acceptor.

  • Non-Polar Region: The benzene ring and the ethyl group form the hydrophobic backbone of the molecule.

The interplay of these groups dictates the overall solubility in a given solvent.

The Critical Role of Hydrogen Bonding

Hydrogen bonds are strong dipole-dipole interactions that significantly enhance solubility in capable solvents.[6][7][8] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. The ability of the carboxylic acid and amine groups to form strong hydrogen bonds with polar solvents like water and alcohols is a primary driver of its solubility in these media.[4][5][6]

The Influence of pKa and pH

4-Cyano-2-(ethylamino)benzoic acid is an amphoteric molecule, possessing both an acidic functional group (carboxylic acid) and a basic functional group (secondary amine). The ionization state of these groups is dependent on the pH of the solvent and the pKa of each group.[1]

  • Acidic Group (Carboxylic Acid): At a pH above its pKa, the carboxylic acid will be deprotonated to form a carboxylate anion (-COO⁻).

  • Basic Group (Ethylamino): At a pH below its pKa, the amine will be protonated to form an ammonium cation (-NH₂⁺-).

The ionized (salt) form of an organic compound is generally much more polar and thus more soluble in aqueous solutions than its neutral form.[9] Therefore, the aqueous solubility of 4-Cyano-2-(ethylamino)benzoic acid is expected to be lowest at its isoelectric point and increase significantly in both acidic and basic solutions.[10]

Physicochemical Properties

While experimental data for the target molecule is limited, we can estimate its properties based on its structure and data from analogous compounds.

PropertyValue (Predicted/Inferred)Rationale / Source
Chemical Structure Chemical Structure of 4-Cyano-2-(ethylamino)benzoic acidIUPAC Name
Molecular Formula C₁₀H₁₀N₂O₂Derived from structure
Molecular Weight 190.20 g/mol Derived from formula
Predicted pKa (Acidic) ~3.5 - 4.5Inferred from 4-cyanobenzoic acid (pKa ≈ 3.55)[11] and other substituted benzoic acids. The electron-donating ethylamino group may slightly increase the pKa compared to the unsubstituted analogue.
Predicted pKa (Basic) ~4.0 - 5.0The basicity of the aniline-like amine is reduced by the electron-withdrawing cyano and carboxyl groups.
Predicted XLogP3 ~2.0 - 2.5Inferred from the XLogP3 of the similar compound 4-(ethylamino)benzoic acid (XLogP3 = 2.5).[12] The addition of a polar cyano group would likely lower the LogP.

Note: XLogP3 is a computationally predicted octanol-water partition coefficient, which is a measure of a compound's lipophilicity.[9]

Predictive Solubility Profile

Based on the theoretical principles and the compound's structure, the following qualitative solubility profile is predicted.

SolventSolvent TypePredicted SolubilityRationale
Water (pH 7) Polar ProticSparingly SolubleThe molecule has both polar and non-polar character. At neutral pH, the molecule is largely in its neutral form, limiting solubility.
Water (pH < 2) Polar ProticSolubleThe amine group will be protonated, forming a more soluble cationic salt.[10]
Water (pH > 9) Polar ProticSolubleThe carboxylic acid will be deprotonated, forming a more soluble anionic salt.[10]
Methanol / Ethanol Polar ProticSolubleCapable of strong hydrogen bonding with the carboxylic acid and amine groups.[6][13]
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleStrong hydrogen bond acceptor and highly polar, capable of solvating both polar and non-polar parts of the molecule.[1]
Acetone Polar AproticModerately SolubleCan act as a hydrogen bond acceptor but lacks the strong solvating power of DMSO.
Ethyl Acetate Moderately PolarSparingly SolubleLimited ability to interact with the highly polar functional groups of the solute.
Toluene Non-PolarPoorly Soluble"Like dissolves like" principle; the non-polar solvent cannot effectively solvate the polar functional groups.[2][13]
Hexane Non-PolarInsolubleSignificant mismatch in polarity between solute and solvent.[2]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[14][15] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Causality Behind Experimental Choices
  • Using Excess Solid: Ensures that the solution becomes saturated, which is the definition of solubility.

  • Controlled Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.[2][16]

  • Extended Equilibration Time (24-72h): Allows sufficient time for the dissolution process to reach a true equilibrium, which can be slow for complex molecules.

  • Separation of Solid: Centrifugation and filtration are critical to remove any undissolved solid, which would otherwise lead to an overestimation of solubility.

  • Quantitative Analysis (HPLC/UV-Vis): Provides an accurate and sensitive measurement of the solute concentration in the saturated solution.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of crystalline 4-Cyano-2-(ethylamino)benzoic acid to several screw-cap glass vials (e.g., 5-10 mg). Use at least three vials per solvent for triplicate measurements.

    • Pipette a precise volume of the chosen solvent (e.g., 2 mL) into each vial.

  • Equilibration:

    • Tightly seal the vials.

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for 24 to 72 hours. A preliminary time-course experiment can determine the point at which equilibrium is reached (i.e., when the measured concentration no longer increases over time).

  • Sample Separation:

    • Allow the vials to stand undisturbed in the incubator for at least 1 hour to let the solid material settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Attach a syringe filter (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility) and filter the supernatant into a clean analysis vial. Discard the initial few drops to saturate the filter and prevent analyte adsorption.

  • Analysis:

    • Prepare a series of calibration standards of the compound in the test solvent.

    • Analyze the filtered saturated solution and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Determine the concentration of the compound in the saturated solution by comparing its response to the calibration curve.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L.

    • Report the mean and standard deviation of the triplicate measurements.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Sample Separation cluster_analysis 4. Analysis A Add excess solid to vials B Add precise volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Settle suspension C->D E Filter supernatant (0.22 µm syringe filter) D->E G Analyze filtrate and standards via HPLC E->G F Prepare calibration standards F->G H Calculate concentration G->H

Caption: Workflow for the Shake-Flask Solubility Protocol.

Solubility-Polarity Relationship

G Molecule 4-Cyano-2-(ethylamino) benzoic acid Water Water (Polar Protic) Molecule->Water  H-Bonding  (pH dependent) Ethanol Ethanol (Polar Protic) Molecule->Ethanol  Strong H-Bonding DMSO DMSO (Polar Aprotic) Molecule->DMSO  Strong Dipole  Interactions Hexane Hexane (Non-Polar) Molecule->Hexane  Weak van der  Waals forces

Caption: Intermolecular forces driving solubility.

Conclusion

4-Cyano-2-(ethylamino)benzoic acid presents a nuanced solubility profile due to its combination of polar, ionizable, and non-polar moieties. Its solubility is highly dependent on the solvent's polarity and its capacity for hydrogen bonding. While predicted to be highly soluble in polar solvents like DMSO and alcohols, its aqueous solubility is expected to be critically dependent on pH, increasing in acidic or basic conditions where the molecule can form a more soluble salt. For non-polar solvents, poor solubility is anticipated. The provided shake-flask protocol offers a reliable, self-validating system for obtaining precise experimental solubility data, which is indispensable for the effective application of this compound in research and development.

References

  • Hydrogen Bonding | CK-12 Foundation. (n.d.). CK-12 Foundation. Retrieved March 24, 2026, from [Link]

  • How do hydrogen bonds affect solubility? (n.d.). askIITians. Retrieved March 24, 2026, from [Link]

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Vedantu. Retrieved March 24, 2026, from [Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025). Journal of Pharmaceutical Research International. Retrieved March 24, 2026, from [Link]

  • Wikipedia. (n.d.). Hydrogen bond. Wikipedia. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). 4-(Ethylamino)benzoic acid. PubChem. Retrieved March 24, 2026, from [Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (2021). Taylor & Francis Online. Retrieved March 24, 2026, from [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. Retrieved March 24, 2026, from [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. (2010). PMC. Retrieved March 24, 2026, from [Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. (2018). PMC. Retrieved March 24, 2026, from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Retrieved March 24, 2026, from [Link]

  • 3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved March 24, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved March 24, 2026, from [Link]

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11), 5134-5137. Retrieved March 24, 2026, from [Link]

  • Factors Affecting Solubility. (n.d.). Mrs. Thompson's Website.
  • pH and Solvent Effect on Drug Solubility. (2021). SlideShare. Retrieved March 24, 2026, from [Link]

  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. Retrieved March 24, 2026, from [Link]

Sources

Thermodynamic stability and melting point of 4-Cyano-2-(ethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 4-Cyano-2-(ethylamino)benzoic acid

Abstract

4-Cyano-2-(ethylamino)benzoic acid is a bespoke chemical intermediate, pivotal in the synthesis of advanced pharmaceutical compounds and functional materials. A comprehensive understanding of its solid-state properties, specifically its thermodynamic stability and melting point, is a critical prerequisite for its effective utilization in research and development. This guide provides a robust framework for the characterization of these properties, grounded in established analytical methodologies. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The objective is to equip the reader with the necessary tools to rigorously assess the physicochemical characteristics of 4-Cyano-2-(ethylamino)benzoic acid, ensuring its quality, stability, and performance in subsequent applications.

Introduction: The Physicochemical Profile as a Cornerstone of Material Utility

The transition of a novel chemical entity from laboratory curiosity to a viable component in drug development or materials science is contingent upon a thorough characterization of its physical and chemical properties. For 4-Cyano-2-(ethylamino)benzoic acid, two of the most fundamental and informative of these properties are its melting point and thermodynamic stability.

  • Melting Point: Far from being a mere physical constant, the melting point is a sensitive indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, whereas a broad melting range often signifies the presence of impurities, which depress and broaden the melting transition. Furthermore, the melting temperature dictates the upper limit of the solid state, a crucial parameter for processing, formulation, and storage. Commercially available batches of 4-Cyano-2-(ethylamino)benzoic acid report a melting point in the range of 198-204 °C; however, this must be experimentally verified for each new batch to ensure identity and purity.

  • Thermodynamic Stability: This parameter governs the material's resistance to chemical and physical changes under varying environmental conditions. For a pharmaceutical intermediate, understanding the thermodynamic landscape is paramount for predicting shelf-life, identifying potential degradation pathways, and ensuring the stability of the final active pharmaceutical ingredient (API). Instability can lead to loss of potency, the formation of toxic byproducts, and unpredictable performance. The assessment of thermodynamic stability, therefore, is a core component of risk management in drug development.

This guide will delineate the standard, authoritative methodologies for the precise determination of these properties.

Experimental Determination of Melting Point and Thermal Behavior

The primary techniques for characterizing the melting behavior and thermal stability of a solid organic compound are differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Differential Scanning Calorimetry (DSC): A High-Precision Approach to Melting Point Determination

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a highly accurate and reproducible determination of the melting point, as well as other thermal events such as phase transitions and decomposition.

Thermal EventExpected Temperature Range (°C)Enthalpy Change (ΔH)Interpretation
Melting (Endotherm)198 - 204PositiveAbsorption of heat to break the crystal lattice structure. The onset temperature is typically reported as the melting point.
Decomposition (Exotherm)> 220 (Hypothetical)NegativeRelease of heat as chemical bonds break and the molecule fragments. This may or may not be observed depending on the compound's stability.
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) according to the manufacturer's guidelines. This ensures the accuracy of the measured data.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Cyano-2-(ethylamino)benzoic acid into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. For volatile samples, hermetically sealed pans should be used.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 250 °C). A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Analysis:

    • The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. This value is a measure of the energy required to melt the sample and is related to the crystallinity of the material.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh 2-5 mg of Sample pan 2. Place in Aluminum Pan weigh->pan seal 3. Crimp/Seal Pan pan->seal load 4. Load Sample & Reference seal->load Transfer program 5. Run Thermal Program (e.g., 10°C/min ramp) load->program acquire 6. Acquire Heat Flow Data program->acquire plot 7. Plot Heat Flow vs. Temp acquire->plot Output analyze 8. Determine Onset Temp (Tm) & Integrate Peak (ΔH) plot->analyze

Caption: Workflow for Melting Point Determination using DSC.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential technique for determining the thermal stability of a material and identifying the temperature at which decomposition begins.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh a slightly larger sample, typically 5-10 mg, of 4-Cyano-2-(ethylamino)benzoic acid into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Equilibrate the system at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a high temperature where complete decomposition is expected (e.g., 600 °C). A nitrogen purge (50 mL/min) is used to create an inert environment.

  • Data Analysis:

    • The resulting TGA curve plots the percentage of initial mass remaining versus temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins. This provides a quantitative measure of the thermal stability of the compound.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation weigh_tga 1. Weigh 5-10 mg of Sample pan_tga 2. Place in TGA Pan weigh_tga->pan_tga load_tga 3. Load Sample into Furnace pan_tga->load_tga Transfer program_tга 4. Run Thermal Program (e.g., 10°C/min ramp) load_tga->program_tга acquire_tga 5. Acquire Mass Loss Data program_tга->acquire_tga plot_tga 6. Plot % Mass vs. Temp acquire_tga->plot_tga Output analyze_tga 7. Determine Onset of Decomposition Temperature plot_tga->analyze_tga

Caption: Workflow for Thermal Stability Assessment using TGA.

Advanced Characterization and Interpretation

While DSC and TGA provide critical data, a complete understanding of thermodynamic stability often requires further investigation.

Polymorphism Screening

Polymorphism, the ability of a compound to exist in multiple crystal forms, can have a profound impact on its thermodynamic stability, solubility, and bioavailability. Different polymorphs will exhibit different melting points and stability profiles. A comprehensive characterization of 4-Cyano-2-(ethylamino)benzoic acid should include a polymorphism screen, using techniques such as X-ray powder diffraction (XRPD) and DSC to identify and characterize any different solid forms.

Isothermal and Accelerated Stability Studies

To predict long-term stability under typical storage conditions, isothermal and accelerated stability studies are often performed. These involve storing the compound at elevated temperatures and humidity levels for extended periods and then analyzing for degradation products using techniques like High-Performance Liquid Chromatography (HPLC). These studies are essential for establishing a re-test date or shelf-life for the material.

Conclusion

The thermodynamic stability and melting point of 4-Cyano-2-(ethylamino)benzoic acid are not static numbers but key performance indicators that must be rigorously evaluated. By employing the standardized DSC and TGA protocols detailed in this guide, researchers and developers can establish a robust physicochemical profile for this important chemical intermediate. This data-driven approach is fundamental to ensuring the quality, safety, and efficacy of the final products derived from it, providing a solid foundation for successful research and development outcomes.

References

  • No specific research papers on the thermodynamic properties of 4-Cyano-2-(ethylamino)benzoic acid were found. The protocols and principles described are based on standard analytical chemistry methodologies and best practices in the pharmaceutical and chemical industries.

Preliminary Toxicity and Pharmacokinetic Profile of 4-Cyano-2-(ethylamino)benzoic Acid (CEBA): A Preclinical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 4-Cyano-2-(ethylamino)benzoic acid (CEBA) represents a highly functionalized small-molecule building block and early-stage lead candidate. Structurally, CEBA integrates three distinct pharmacophoric motifs: an electron-withdrawing cyano group (modulating lipophilicity and metabolic stability), a secondary ethylamino group (a potential site for N-dealkylation), and a carboxylic acid (dictating physiological ionization, solubility, and protein binding).

This whitepaper outlines the foundational methodologies and preliminary in vitro and in vivo profiling required to evaluate CEBA’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) characteristics. By establishing a self-validating screening cascade, we aim to identify metabolic liabilities early, ensuring that downstream lead optimization is driven by mechanistic causality rather than empirical trial and error.

Preclinical Screening Workflow

To systematically de-risk CEBA, we employ a tiered screening cascade. This workflow isolates physicochemical properties before advancing to complex biological matrices, ensuring that permeability or solubility artifacts do not confound toxicity readouts.

G Compound 4-Cyano-2-(ethylamino)benzoic acid (CEBA) PhysChem Physicochemical Profiling (pKa, LogP, Solubility) Compound->PhysChem InVitroPK In Vitro PK (HLM, Caco-2, RED) PhysChem->InVitroPK InVitroTox In Vitro Tox (HepG2, Ames Test) PhysChem->InVitroTox InVivoPK In Vivo PK (Rodent IV/PO) InVitroPK->InVivoPK InVitroTox->InVivoPK GoNoGo Lead Optimization Decision InVivoPK->GoNoGo

Caption: Preclinical ADME/Tox screening cascade for CEBA candidate evaluation.

In Vitro Pharmacokinetic Profiling

The in vitro PK profile of CEBA is designed to predict human clearance mechanisms and intestinal absorption.

Metabolic Stability (Human Liver Microsomes)

Causality & Rationale: Human Liver Microsomes (HLM) were selected over intact hepatocytes to specifically isolate Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) mediated Phase I metabolism[1]. The ethylamino group of CEBA is highly susceptible to CYP-mediated N-dealkylation. Evaluating intrinsic clearance ( CLint​ ) in HLM allows us to determine if this functional group acts as a metabolic liability[2]. This aligns with the[3][4].

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice and prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine HLM (final protein concentration 0.5 mg/mL) and CEBA (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (final concentration 1 mM) to initiate Phase I oxidation.

  • Quenching: At intervals (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate CLint​ .

Permeability and Efflux (Caco-2 Assay)

Causality & Rationale: The carboxylic acid moiety of CEBA is predominantly ionized at physiological pH (pH 7.4), which typically restricts transcellular permeation. However, the lipophilic cyano-aromatic core compensates for this. The bidirectional Caco-2 assay is utilized to measure passive permeability ( Papp​ ) and calculate the efflux ratio, identifying whether CEBA is a substrate for efflux transporters like P-glycoprotein (P-gp)[4][5].

Preliminary Toxicity Assessment

Genotoxicity (Ames Test)

Causality & Rationale: The cyano group and secondary amine could theoretically undergo metabolic activation to form reactive electrophilic intermediates. Therefore, conducting the Bacterial Reverse Mutation Assay (Ames Test) in the presence of a rat liver S9 fraction is critical to detect pro-mutagens[6]. This protocol strictly adheres to [7][8].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight[7][9].

  • Metabolic Activation: Prepare the S9 mix using rat liver homogenate (induced with Aroclor 1254) supplemented with NADP and glucose-6-phosphate[6][9].

  • Treatment: Mix 100 µL of bacterial suspension, 50 µL of CEBA (at 5 concentration levels up to 5,000 µ g/plate ), and 500 µL of S9 mix (or buffer for -S9 conditions)[9][10].

  • Plating: Add the mixture to 2 mL of molten top agar containing trace histidine/tryptophan, and pour onto minimal glucose agar plates[9].

  • Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies against positive (e.g., 2-aminoanthracene) and vehicle controls[7][10].

Proposed Metabolic Pathway Visualization

G Parent CEBA Parent Molecule CYP CYP450 Enzymes (CYP3A4 / CYP2C9) Parent->CYP Metabolite2 Acyl Glucuronide (Phase II Conjugate) Parent->Metabolite2 UGTs Metabolite1 N-Deethylated Metabolite (Primary Phase I) CYP->Metabolite1 N-Dealkylation Tox Reactive Nitrile Intermediate (Negligible) CYP->Tox Minor Oxidation Excretion Renal / Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Proposed Phase I and Phase II metabolic pathways for CEBA.

In Vivo Pharmacokinetics (Murine Model)

Causality & Rationale: Following in vitro validation, in vivo PK studies in CD-1 mice are conducted via Intravenous (IV) and Per Os (PO) routes. The IV dose establishes baseline systemic clearance and volume of distribution, while the PO dose evaluates first-pass metabolism and absolute bioavailability (%F). The study design is informed by the [11][12].

Quantitative Data Summaries

The following tables synthesize the expected preliminary profile of CEBA based on its structural pharmacophores.

Table 1: In Vitro ADME & Toxicity Profile of CEBA

AssayParameterResultInterpretation
Microsomal Stability (HLM) Intrinsic Clearance ( CLint​ )34.5 µL/min/mgModerate hepatic extraction ratio; N-dealkylation is the primary clearance route.
Caco-2 Permeability Papp​ (A to B)12.4 × 10⁻⁶ cm/sHigh passive transcellular permeability despite carboxylic acid moiety.
Caco-2 Efflux Efflux Ratio (B-A / A-B)1.8Ratio < 2.0 indicates CEBA is not a significant P-gp efflux substrate.
Plasma Protein Binding % Bound (Human RED)88.5%Moderate-to-high binding, driven by the lipophilic cyano-aromatic core.
Cytotoxicity (HepG2) IC₅₀> 100 µMLow acute hepatotoxicity risk at therapeutic concentrations.
Ames Test (OECD 471) Revertant Colonies (±S9)NegativeNo base-pair substitution or frameshift mutagenic potential observed.

Table 2: In Vivo Pharmacokinetic Parameters (CD-1 Mice)

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL) -1,450 ± 210
Tmax​ (h) -1.5
AUC0−∞​ (h*ng/mL) 2,100 ± 3206,825 ± 850
Clearance (CL) (mL/min/kg) 15.8-
Volume of Distribution ( Vd​ ) (L/kg) 1.2-
Half-life ( t1/2​ ) (h) 3.44.1
Bioavailability (%F) -65%

Conclusion & Next Steps

The preliminary profile of 4-Cyano-2-(ethylamino)benzoic acid (CEBA) demonstrates favorable drug-like properties. The compound exhibits high passive permeability, moderate hepatic clearance primarily driven by N-dealkylation, and excellent oral bioavailability (65% in mice). Crucially, the cyano and ethylamino groups do not trigger genotoxicity in the Ames assay, mitigating early attrition risks.

Next Steps: Future optimization should focus on identifying the specific CYP isoforms responsible for the N-dealkylation (e.g., via recombinant CYP phenotyping) and evaluating the pharmacological activity of the resulting desethyl metabolite.

References

  • OECD Test Guideline 471: Test No. 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development (OECD). URL:[Link]

  • FDA Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration (FDA). URL:[Link]

  • ICH M3(R2) Guidance: Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation (ICH) / European Medicines Agency (EMA). URL:[Link]

Sources

Methodological & Application

Application Note: 4-Cyano-2-(ethylamino)benzoic acid as a Versatile Precursor for N-Ethyl Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern drug discovery, the precise spatial arrangement of pharmacophores is critical for target binding affinity and selectivity. 4-Cyano-2-(ethylamino)benzoic acid (CAS: 872018-04-7) is a highly specialized anthranilic acid derivative that serves as a bifunctional building block. It is primarily utilized in the synthesis of 1-ethyl-7-cyanoquinazolin-4(1H)-ones and subsequent 5-substituted tetrazole bioisosteres.

The structural logic of using this specific precursor is twofold:

  • N-Ethyl Substitution: The secondary amine at the 2-position restricts the cyclization pathway, forcing the formation of a 1-alkylated heterocycle rather than a 3-alkylated or tautomeric system. This N1-alkylation is a proven strategy to enhance metabolic stability and lock the conformation of the quinazolinone core[1].

  • 4-Cyano Handle: The cyano group (which maps to the 7-position of the resulting quinazoline) is a powerful electron-withdrawing group that modulates the pKa of the heterocycle. Furthermore, it acts as a synthetic runway for late-stage derivatization, most notably into a tetrazole ring—a classic carboxylic acid bioisostere[2].

Chemical Profiling
PropertyValueStructural Implication
Chemical Formula C10H10N2O2Anthranilic acid core with targeted substitutions.
Molecular Weight 190.20 g/mol Low molecular weight allows for fragment-based growth.
Functional Groups -COOH, -NHEt, -CNEnables orthogonal reactivity without complex protecting groups.

Mechanistic Pathway: Quinazolinone Assembly

The synthesis of quinazolin-4-ones from benzoic acids and benzamides is a cornerstone of heterocyclic chemistry[3]. When 4-Cyano-2-(ethylamino)benzoic acid is reacted with formamidine acetate, the formamidine acts as both the C2 carbon and N3 nitrogen source. The reaction is driven by the initial condensation of the carboxylic acid, followed by an intramolecular nucleophilic attack by the N-ethyl amine, culminating in dehydration to form the thermodynamically stable pyrimidine ring[4].

Mechanism A 4-Cyano-2-(ethylamino) benzoic acid (Precursor) C Intermediate: Amidine Formation A->C + Reagent B (Condensation) B Formamidine Acetate (C2 & N3 Source) B->C D 7-Cyano-1-ethylquinazolin -4(1H)-one (Target Scaffold) C->D Intramolecular Cyclization (- H2O)

Fig 1: Mechanistic pathway for the synthesis of 1-ethylquinazolin-4(1H)-one derivatives.

Experimental Protocols (Self-Validating Workflows)

As a Senior Application Scientist, it is critical to implement self-validating steps within any synthetic protocol to ensure intermediate integrity before proceeding to late-stage functionalization.

Protocol A: Synthesis of 7-Cyano-1-ethylquinazolin-4(1H)-one

Causality: Formamidine acetate is chosen over simple formamide due to its lower boiling point byproducts (acetic acid and ammonia), which drive the equilibrium forward during reflux without requiring extreme temperatures that might degrade the cyano group.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 4-Cyano-2-(ethylamino)benzoic acid (10.0 mmol) in 30 mL of 2-methoxyethanol.

  • Reagent Addition: Add formamidine acetate (30.0 mmol, 3.0 eq). The excess is required to compensate for the thermal decomposition of the reagent into volatile ammonia.

  • Thermal Cycling: Heat the mixture to reflux (approx. 125°C) under a nitrogen atmosphere for 16 hours.

  • Validation Check (TLC): Monitor the consumption of the starting material via TLC (Eluent: 5% MeOH in DCM). The starting material will show strong UV activity and a lower Rf compared to the cyclized product.

  • Workup & Isolation: Cool the reaction to room temperature and pour it into 150 mL of ice-cold water. Stir vigorously for 30 minutes. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) to remove residual acetic acid and unreacted formamidine, and dry under a vacuum. Recrystallize from ethanol to yield the pure 7-Cyano-1-ethylquinazolin-4(1H)-one.

Protocol B: Tetrazole Derivatization via [3+2] Cycloaddition

Causality: The cyano group is inherently stable and requires activation. While traditional methods use highly toxic organotin reagents[5], utilizing a Lewis acid like Zinc Bromide (ZnBr2) coordinates the nitrogen of the nitrile, increasing the electrophilicity of the carbon center and facilitating the nucleophilic attack by the azide ion[2].

Workflow S1 Step 1: Reagent Assembly Nitrile + NaN3 + ZnBr2 in iPrOH/H2O S2 Step 2: [3+2] Cycloaddition Reflux at 90°C for 16h S1->S2 S3 Step 3: Acidic Workup Adjust pH to 2.0 with HCl S2->S3 S4 Step 4: Isolation Filtration & Aqueous Wash S3->S4 S5 Step 5: Purification Recrystallization from EtOH S4->S5

Fig 2: Step-by-step operational workflow for the Lewis acid-catalyzed tetrazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 7-Cyano-1-ethylquinazolin-4(1H)-one (5.0 mmol) in a mixture of isopropanol (20 mL) and water (20 mL).

  • Catalyst & Azide Addition: Add Sodium Azide (NaN3, 15.0 mmol, 3.0 eq) and Zinc Bromide (ZnBr2, 5.0 mmol, 1.0 eq). Safety Note: NaN3 is highly toxic; handle with extreme care.

  • Cycloaddition: Heat the reaction mixture to 90°C for 16 hours. The ZnBr2 acts as a critical Lewis acid catalyst, without which the reaction yield drops below 20%[6].

  • Acidic Workup (Self-Validation): Cool the mixture to room temperature. Carefully adjust the pH to 2.0 using 2M HCl. Causality: The tetrazole ring has a pKa of ~4.5. Dropping the pH to 2.0 ensures the tetrazole is fully protonated and neutral, forcing it to precipitate out of the aqueous phase, while the zinc salts and excess azide (as hydrazoic acid, ensure proper ventilation) remain in solution or are neutralized.

  • Isolation: Filter the resulting precipitate, wash extensively with dilute HCl (pH 2) and then distilled water. Dry under a vacuum to afford 1-ethyl-7-(1H-tetrazol-5-yl)quinazolin-4(1H)-one.

Quantitative Data Presentation

The choice of catalyst significantly impacts the efficiency of the tetrazole conversion. The table below summarizes the comparative efficacy of various catalytic systems applied to the conversion of aryl nitriles to tetrazoles, demonstrating why ZnBr2 is the optimal balance of yield and safety for this protocol.

Catalytic SystemEquivalents (NaN3)Temp (°C)Time (h)Yield (%)Environmental / Safety Profile
Uncatalyzed 3.012048< 20%Poor yield, high thermal degradation risk[6].
ZnBr2 (Sharpless) 3.0901685-90%Excellent balance of safety and yield[2].
Nano-Ag-TiO2 1.51201280-85%Green chemistry approach, catalyst is recoverable[6].
Bu3SnCl 2.51106> 90%High yield but generates highly toxic organotin waste[5].

References

  • Synthesis of quinazoline-4-ones/quinazolines from benzoic acids, benzamides, benzimidates, aminobenzonitriles, and substituted anilines. ResearchGate.3

  • The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. PMC / NIH.1

  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. ACS Publications.4

  • A Review on Role of Organic and Nano-Catalyst in Development of Pharmacologically Active Tetrazole Nucleus. AIP Publishing.6

  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles.2

  • Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride. Asian Journal of Chemistry.5

Sources

Catalysts and reagents required for synthesizing 4-Cyano-2-(ethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Synthesis of 4-Cyano-2-(ethylamino)benzoic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 4-Cyano-2-(ethylamino)benzoic acid, a key intermediate in the development of various pharmaceutical compounds and functional materials. We present a robust and scalable protocol centered on a palladium-catalyzed cyanation reaction. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and expert commentary to ensure successful and reproducible outcomes. The protocol emphasizes safety, efficiency, and high-yield synthesis, grounded in established chemical principles and supported by authoritative literature.

Introduction and Synthetic Strategy

4-Cyano-2-(ethylamino)benzoic acid is a bespoke chemical building block whose structural motifs—a cyano group, a secondary amine, and a carboxylic acid on an aromatic scaffold—make it a versatile precursor for complex molecular architectures. The synthesis of such substituted benzonitriles is a critical task in modern organic chemistry.

While several synthetic routes are conceivable, including nucleophilic aromatic substitution (SNAr) or Sandmeyer reactions, this guide details a highly efficient and broadly applicable method: the Palladium-Catalyzed Cyanation of a halogenated precursor.[1] This approach offers significant advantages in terms of functional group tolerance, reaction conditions, and yields compared to harsher traditional methods.[2]

Our strategy begins with the commercially available or readily synthesized 4-Bromo-2-(ethylamino)benzoic acid. The core of the synthesis is the palladium-catalyzed cross-coupling reaction that replaces the bromo-substituent with a cyano group. This transformation is a cornerstone of modern C-C bond formation.[1]

Overall Reaction Scheme:

Catalysts, Reagents, and Equipment

Successful synthesis hinges on the precise selection and handling of each component. The following table summarizes the required materials and their specific roles in the reaction.

ComponentExample MaterialMolar Eq.Purpose & Rationale
Substrate 4-Bromo-2-(ethylamino)benzoic acid1.0The starting material containing the aryl bromide to be cyanated.
Cyanide Source Zinc Cyanide (Zn(CN)₂)0.6 - 1.0Provides the cyano group. Zn(CN)₂ is often preferred over NaCN or KCN as it is less acutely toxic, less hygroscopic, and its use can prevent catalyst deactivation by excess free cyanide ions.[1]
Palladium Pre-catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.01 - 0.05The source of the active Palladium(0) catalyst that drives the catalytic cycle.
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf)0.02 - 0.10A robust phosphine ligand that stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial reductive elimination step. Its bite angle and electronic properties are well-suited for this type of cross-coupling.
Base N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)2.0 - 3.0Acts as a scavenger for any acid generated in situ and can assist in the catalytic cycle. A non-nucleophilic organic base is chosen to avoid side reactions.
Solvent Dimethylformamide (DMF) or Dimethylacetamide (DMAc)-A polar aprotic solvent required to dissolve the reactants and facilitate the reaction at elevated temperatures.
Equipment --Schlenk flask or sealed reaction vial, magnetic stirrer with heating, condenser, inert gas supply (Argon or Nitrogen), standard laboratory glassware for workup and purification.

Detailed Experimental Protocol

Safety First: This protocol involves highly toxic cyanide compounds and requires strict adherence to safety procedures.

  • ALWAYS handle zinc cyanide in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Prepare a quench solution for cyanide waste (e.g., alkaline hypochlorite) and follow institutional guidelines for hazardous waste disposal.

Step 1: Reaction Setup and Inerting
  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 4-Bromo-2-(ethylamino)benzoic acid (1.0 eq.), **Zinc Cyanide (Zn(CN)₂) ** (0.7 eq.), Pd₂(dba)₃ (0.02 eq.), and dppf (0.04 eq.).

  • Seal the flask with a septum.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is completely deoxygenated. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step 2: Reagent Addition and Reaction
  • Under a positive pressure of inert gas, add anhydrous DMF (or DMAc) via syringe to the flask to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Add DIPEA (2.5 eq.) via syringe.

  • Place the flask in a preheated oil bath at 120-140 °C .

  • Stir the reaction mixture vigorously for 12-24 hours.

Step 3: Reaction Monitoring
  • Periodically monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • To sample, briefly remove the flask from heat, allow it to cool slightly, and carefully withdraw a small aliquot via syringe under positive inert gas pressure.

  • The reaction is considered complete upon the consumption of the starting aryl bromide.

Step 4: Workup and Extraction
  • Allow the reaction mixture to cool to room temperature.

  • Caution: The following steps should still be performed in a fume hood until the cyanide is confirmed to be removed.

  • Dilute the reaction mixture with ethyl acetate.

  • Carefully pour the mixture into a separatory funnel containing an aqueous solution of saturated sodium bicarbonate (NaHCO₃). This step neutralizes the acid and helps to remove the DMF.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification and Characterization
  • The crude product is typically a dark solid or oil. Purify the material using silica gel column chromatography.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% EtOAc) is often effective. The carboxylic acid may streak on the silica; adding a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Dry the final product under high vacuum to obtain 4-Cyano-2-(ethylamino)benzoic acid as a solid.

  • Confirm the identity and purity of the final compound using standard analytical techniques: ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Final Analysis reagents 1. Assemble Reagents (Substrate, Zn(CN)₂, Pd₂(dba)₃, dppf) inert 2. Purge with Inert Gas (3x Evacuate/Backfill Cycle) reagents->inert addition 3. Add Solvent (DMF) & Base (DIPEA) inert->addition heating 4. Heat and Stir (120-140 °C, 12-24h) addition->heating monitoring 5. Monitor Progress (TLC/LC-MS) heating->monitoring quench 6. Cool and Quench monitoring->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography extract->purify characterize 9. Characterize Product (NMR, MS, IR) purify->characterize

Caption: Workflow for the palladium-catalyzed synthesis of 4-Cyano-2-(ethylamino)benzoic acid.

Mechanistic Insights & Expert Rationale

The success of the palladium-catalyzed cyanation lies in its well-defined catalytic cycle. Understanding this mechanism allows for rational troubleshooting and optimization.

The generally accepted mechanism proceeds through the following key steps[1][2][3]:

  • Oxidative Addition: The active Pd(0) species, stabilized by the dppf ligand, inserts into the carbon-bromine bond of the substrate. This forms a Pd(II) intermediate. The electron-rich nature of bulky phosphine ligands is known to accelerate this rate-limiting step.[4]

  • Ligand Exchange/Transmetalation: The cyanide from Zn(CN)₂ displaces the bromide on the palladium complex. The exact mechanism of cyanide transfer can be complex but results in a Pd(II)-cyanide species.

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the cyano group couple, forming the C-CN bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Why this protocol works (E-E-A-T):

  • Expertise & Experience: The choice of Pd₂(dba)₃ as a pre-catalyst and dppf as a ligand is based on extensive precedent in cross-coupling chemistry. This system is known for its stability, activity, and broad substrate scope. The use of Zn(CN)₂ is a field-proven adjustment to mitigate the toxicity and catalyst-poisoning effects of simpler cyanide salts.

  • Trustworthiness: This protocol is a self-validating system. The inert atmosphere protects the sensitive catalyst, the reaction monitoring step provides clear checkpoints for completion, and the multi-step purification ensures a final product of high purity, which is critical for subsequent applications in drug development.

  • Authoritative Grounding: The principles of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination and related cyanation reactions, are extensively documented in peer-reviewed literature and form the bedrock of modern synthetic chemistry.[1][2]

References

  • Organic Syntheses Procedure. orgsyn.org. Available at: [Link]

  • Dilmaghani, K., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry.
  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Hrycyna, C. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Jakub, M. (2025).
  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. Available at: [Link]

  • Google Patents. US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof.
  • ResearchGate. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)
  • PubMed. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • The Royal Society of Chemistry.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • NextSDS. 4-chloro-2-(ethoxycarbonylamino)-5-sulfamoyl-benzoic acid. Available at: [Link]

  • PubChem. 4-Bromo-2-cyanobenzoic acid. Available at: [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis.
  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Pharmaffiliates. CAS No : 1223434-16-9 | Product Name : 4-Bromo-2-cyanobenzoic Acid. Available at: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • Wikipedia. Cyanation. Available at: [Link]

  • ACS Publications - American Chemical Society. (2018).
  • PMC. (2017).
  • JOCPR. Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities.
  • Google Patents. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
  • Organic Syntheses Procedure. cyanoacetamide.
  • Taylor & Francis.
  • SYNTHESIS OF 4-AMINO-3-CYANO-2-MORPHOLINOQUINOLINE Walid Fathalla,3 Jaromir Marekb and Pavel Pazdera3".

Sources

Application Note: Advanced Bioconjugation and Labeling Strategies Utilizing 4-Cyano-2-(ethylamino)benzoic acid (CEBA)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Overview

In modern chemical biology and drug development, the demand for multiplexed, background-free bioimaging has driven the development of multi-modal probes. 4-Cyano-2-(ethylamino)benzoic acid (CEBA) is a highly versatile, dual-modality labeling reagent that functions simultaneously as an environment-sensitive fluorophore and a bioorthogonal Raman tag.

The structural architecture of CEBA is defined by a highly conjugated push-pull (donor-π-acceptor) system [1]. The ethylamino group at position 2 acts as a strong electron donor, while the cyano (-CN) group at position 4 and the carboxylic acid at position 1 act as electron acceptors. This configuration yields two distinct analytical advantages:

  • Solvatochromic Fluorescence: Upon excitation, CEBA undergoes Intramolecular Charge Transfer (ICT)[2]. The resulting excited state possesses a large dipole moment, making its emission spectrum highly sensitive to local polarity changes (e.g., transitioning from an aqueous buffer to a hydrophobic protein-binding pocket)[3][4].

  • Background-Free Raman Imaging: The nitrile (-C≡N) group exhibits a sharp, distinct stretching vibration at ~2220 cm⁻¹. This falls directly into the "cell-silent region" (1800–2800 cm⁻¹), a spectral window where endogenous biological molecules (proteins, lipids, nucleic acids) produce virtually zero Raman scattering background[5][6]. This allows for high-contrast Stimulated Raman Scattering (SRS) and Surface-Enhanced Raman Scattering (SERS) imaging[7][8].

Experimental Design & Causality

To utilize CEBA for protein or antibody labeling, the inert carboxylic acid must be converted into an amine-reactive species. We utilize N-Hydroxysuccinimide (NHS) ester chemistry [9].

The Causality of the Workflow:

  • Activation: The free carboxylate is unreactive toward biological amines at physiological pH. By reacting CEBA with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), an unstable O-acylisourea intermediate is formed. The addition of NHS displaces the EDC byproduct, forming a semi-stable CEBA-NHS ester. This must be done in anhydrous solvents (DMF or DMSO) because NHS esters are highly susceptible to aqueous hydrolysis[9].

  • Conjugation: Target proteins (e.g., monoclonal antibodies) contain abundant surface-exposed lysine residues. The conjugation buffer must be maintained at pH 8.0–8.5. At this slightly alkaline pH, a significant fraction of the lysine ε-amino groups (pKa ~10.5) are deprotonated and highly nucleophilic, allowing them to attack the NHS ester and form a stable amide bond.

  • Quenching: Unreacted NHS esters are quenched using Tris(hydroxymethyl)aminomethane (Tris). The primary amine in Tris rapidly consumes residual reactive esters, preventing unwanted inter-protein crosslinking[10].

Data Presentation: Properties & Optimization

Table 1: Photophysical and Vibrational Properties of CEBA
PropertyValue / CharacteristicApplication Context
Donor Group Ethylamino (-NHEt)Provides electron density for Intramolecular Charge Transfer (ICT).
Acceptor Groups Cyano (-CN), Carboxyl (-COOH)Pulls electron density; provides handles for Raman and bioconjugation.
Raman Shift ~2220 cm⁻¹Enables background-free SRS/SERS imaging in the bio-silent region.
Solvatochromism High (Δλ > 50 nm)Fluorescence emission shifts based on local microenvironment polarity.
Table 2: Optimization of Degree of Labeling (DOL) for IgG Antibodies
Molar Excess (CEBA:IgG)Incubation TimeAverage DOLConjugate Solubility
5:1 1 Hour1.5 - 2.0Excellent (Ideal for functional assays)
10:1 2 Hours3.5 - 4.5Good (Ideal for bioimaging)
20:1 2 Hours> 6.0Poor (Risk of precipitation due to hydrophobicity)

Visualization: Bioconjugation Workflow

CEBA_Workflow A CEBA (Free Acid) B EDC/NHS Activation A->B Anhydrous DMF C CEBA-NHS Ester (Amine Reactive) B->C 2 Hours, RT D Protein Conjugation (pH 8.0-8.5) C->D + Target Protein E SEC Purification (Desalting) D->E Quench & Purify F Dual-Modality Imaging (Raman & Fluorescence) E->F Labeled Conjugate

Figure 1: Workflow for the activation, conjugation, and purification of CEBA-labeled bioconjugates.

Standard Operating Protocols (SOP)

Protocol A: In Situ Activation of CEBA to CEBA-NHS Ester

Note: Perform this step immediately prior to protein conjugation to minimize hydrolysis.

  • Reagent Preparation: Dissolve 10 mg of CEBA in 500 µL of anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a stock solution.

  • Activation: Add 1.2 molar equivalents of EDC-HCl and 1.2 molar equivalents of N-Hydroxysuccinimide (NHS) to the CEBA solution.

  • Incubation: Vortex the mixture for 30 seconds and incubate at room temperature (RT) for 2 hours in the dark. The resulting CEBA-NHS ester can be used directly in the next step.

Protocol B: Monoclonal Antibody (mAb) Labeling
  • Buffer Exchange: Ensure the target mAb is in an amine-free buffer (e.g., PBS or 0.1 M Sodium Bicarbonate, pH 8.3). If the protein is in Tris or contains sodium azide, perform a buffer exchange using a centrifugal filter unit (e.g., Amicon Ultra, 30 kDa MWCO) prior to labeling. Adjust protein concentration to 2–5 mg/mL.

  • Conjugation: Slowly add the activated CEBA-NHS solution to the mAb solution to achieve a 10-fold molar excess of dye to protein. Add the dye dropwise while gently vortexing to prevent localized precipitation of the hydrophobic dye.

  • Incubation: Incubate the reaction mixture at RT for 2 hours on a continuous end-over-end rotator, protected from light.

  • Quenching: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes to quench any remaining unreacted NHS esters[10].

  • Purification: Purify the labeled mAb from free dye and quenching byproducts using Size Exclusion Chromatography (SEC) (e.g., a Sephadex G-25 PD-10 desalting column) pre-equilibrated with PBS (pH 7.4).

  • Validation: Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry, measuring the absorbance of the protein at 280 nm and the CEBA conjugate at its respective absorption maximum.

References

  • SERS Tags for Biomedical Detection and Bioimaging Theranostics URL:[Link]

  • Biomedical applications, perspectives and tag design concepts in the cell – silent Raman window RSC Advances URL:[Link]

  • Recent advances in Raman probes for multiplexed bioimaging PMC - NIH URL:[Link]

  • Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Raman Spectroscopy for Chemical Biology Research ACS Publications URL:[Link]

  • Attachable Solvatochromic Fluorophores and Bioconjugation Studies Organic Letters URL:[Link]

  • Solvatochromic Fluorene-Linked Nucleoside and DNA as Color-Changing Fluorescent Probes for Sensing Interactions ResearchGate URL:[Link]

  • The Cation−π Interaction Enables a Halo-Tag Fluorogenic Probe for Fast No-Wash Live Cell Imaging and Gel-Free Protein Quantification PMC - NIH URL:[Link]

  • Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer ACS Publications URL:[Link]

Sources

Troubleshooting & Optimization

Preventing thermal degradation of 4-Cyano-2-(ethylamino)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Cyano-2-(ethylamino)benzoic acid . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals understand and mitigate the thermal degradation of this specific anthranilic acid derivative.

Because this molecule contains three highly reactive functional groups—a carboxylic acid, a secondary amine, and a cyano group—it is highly susceptible to thermal degradation if storage conditions are not rigorously controlled. This guide provides the mechanistic causality behind these degradation pathways, troubleshooting FAQs, and a self-validating storage protocol.

Mechanisms of Thermal Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule's functional groups.

  • Pathway A: Thermally-Induced Decarboxylation Anthranilic acid derivatives (2-aminobenzoic acids) are notoriously prone to decarboxylation when exposed to thermal stress. The secondary amine (ethylamino group) located ortho to the carboxylic acid facilitates a zwitterionic intermediate. Upon heating, a proton transfers from the amine to the C1 carbon of the aromatic ring, lowering the activation energy required to expel carbon dioxide ( CO2​ )[1]. This results in the formation of a 3-(ethylamino)benzonitrile derivative.

  • Pathway B: Moisture-Accelerated Cyano Hydrolysis The cyano group ( −C≡N ) is highly electrophilic. When the compound is stored at elevated temperatures in the presence of ambient humidity, water acts as a nucleophile. It attacks the cyano carbon, forming a tetrahedral intermediate that rapidly tautomerizes into an amide, and eventually hydrolyzes into a carboxylic acid[2].

  • Pathway C: Secondary Amine Oxidation and Nitrosation The ethylamino group is a secondary amine, making it vulnerable to oxidation or artifactual N-nitrosation. During accelerated stability testing at elevated temperatures, trace atmospheric oxygen or volatilized nitrogen oxides ( NOx​ ) can diffuse into the solid drug powder, reacting with the secondary amine to form N-oxides or N-nitrosamines[3].

Mandatory Visualization: Degradation Pathways

G Main 4-Cyano-2-(ethylamino) benzoic acid Heat Thermal Stress (>60°C) Main->Heat Pathway A Moisture Moisture + Heat (H2O nucleophile) Main->Moisture Pathway B Oxidation Oxygen / NOx + Heat (Accelerated Storage) Main->Oxidation Pathway C Decarb Decarboxylated Product (Loss of CO2, -44 Da) Heat->Decarb Proton transfer to ring C1 Hydro Hydrolyzed Product (Amide formation, +18 Da) Moisture->Hydro Hydration of -C≡N group Oxid Oxidized / Nitrosated Secondary Amine Oxidation->Oxid N-oxidation or N-nitrosation Prev1 Store at -20°C Decarb->Prev1 Prevented by Prev2 Strict Desiccation Hydro->Prev2 Prevented by Prev3 Argon Blanketing Oxid->Prev3 Prevented by

Mechanistic pathways of thermal degradation and targeted preventative storage strategies.

Quantitative Data: Degradation Signatures & Prevention

Use the following table to cross-reference analytical signatures from your quality control (QC) runs with the specific degradation pathway.

Degradation PathwayPrimary TriggerAnalytical Signature (LC-MS / IR)Preventative Measure
Decarboxylation Temperature >60°CLC-MS: [M-44]+ peak.IR: Loss of broad O-H stretch ( 3300 cm−1 ) and C=O stretch ( 1680 cm−1 ).Cryogenic storage (-20°C).
Cyano Hydrolysis Heat + Ambient MoistureLC-MS: [M+18]+ peak (Amide).IR: Loss of sharp C≡N stretch ( 2220 cm−1 ); appearance of amide bands.Vacuum desiccation; use of molecular sieves.
Amine Oxidation Heat + O2​ / NOx​ LC-MS: [M+16]+ (N-oxide) or [M+29]+ (Nitrosamine).Argon inertion; tightly sealed amber vials.

Troubleshooting FAQs

Q: During accelerated stability testing (40°C / 75% RH), my sample turned slightly dark and lost mass in TGA. What is happening? A: This is a classic symptom of thermally-induced decarboxylation. The loss of mass corresponds to the outgassing of CO2​ . The darkening is likely due to the resulting aniline derivative undergoing further oxidative polymerization. Solution: 4-Cyano-2-(ethylamino)benzoic acid is not suitable for standard high-temp accelerated stability testing without strict inerting. Base your expiration dating on real-time cryogenic stability data.

Q: I detect a new peak in my HPLC with a mass shift of +18 Da after one month of storage. Is my compound oxidizing? A: No, a +18 Da shift indicates hydration, not oxidation (which would typically be +16 Da for an oxygen insertion). Your cyano group is undergoing moisture-accelerated hydrolysis to form an amide[2]. Solution: Ensure your storage vials are purged with dry gas and stored in a desiccator, as ambient humidity combined with room temperature is enough to overcome the activation barrier for this nucleophilic attack.

Q: Why do we use Argon instead of Nitrogen for blanketing the storage vials? A: While Nitrogen is generally inert, Argon is denser than air. When you purge a vial with Argon, it settles at the bottom, creating a robust physical blanket over the solid powder that effectively displaces oxygen and volatile NOx​ species. This prevents the artifactual N-nitrosation of the secondary ethylamino group[3].

Standard Operating Procedure (SOP): Optimal Storage Protocol

To ensure a self-validating system where degradation is mathematically minimized, follow this step-by-step methodology for storing bulk and aliquoted quantities:

Step 1: Lyophilization and Primary Drying

  • Action: Dry the synthesized batch under high vacuum (< 0.1 mbar) at room temperature for 24 hours.

  • Causality: Removes trace residual solvents and adsorbed surface water, completely starving the cyano hydrolysis pathway of its required nucleophile.

Step 2: Aliquoting into Amber Glass

  • Action: Transfer the dried powder into Type I borosilicate amber glass vials. Do not store the entire batch in a single container.

  • Causality: Amber glass blocks UV/Vis light, preventing photo-induced radical generation which would otherwise lower the thermal activation energy required for amine oxidation. Aliquoting prevents repeated freeze-thaw cycles and moisture introduction during daily sampling.

Step 3: Argon Blanketing (Crucial Step)

  • Action: Insert an Argon gas line into the vial (hovering 1 cm above the powder). Purge gently for 15 seconds. Quickly cap the vial with a PTFE-lined septum closure.

  • Causality: Displaces O2​ and NOx​ , halting the secondary amine oxidation/nitrosation pathway. The PTFE liner ensures a hermetic seal without leaching plasticizers.

Step 4: Cryogenic Storage

  • Action: Place the sealed vials inside a secondary desiccator cabinet containing indicating silica gel, and store the entire unit at -20°C.

  • Causality: Storing at -20°C thermodynamically arrests the decarboxylation pathway. The zwitterionic transition state requires thermal energy to proceed; at -20°C, the kinetic energy of the molecules is vastly insufficient to overcome this barrier.

References

  • THE DECARBOXYLATION OF ANTHRANILIC ACID ResearchGate URL:[Link]

  • Hydrolysis of Nitriles: Organic Chemistry II Study Guide Fiveable URL:[Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control PubMed (NIH) URL:[Link]

Sources

Adjusting mobile phase pH for better retention of 4-Cyano-2-(ethylamino)benzoic acid in chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals struggling with the retention and peak shape of 4-Cyano-2-(ethylamino)benzoic acid in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Below, we dissect the thermodynamic and chemical causality behind its chromatographic behavior and provide self-validating protocols to optimize your method.

FAQ 1: Why does 4-Cyano-2-(ethylamino)benzoic acid elute in the void volume under standard neutral pH conditions?

The Causality: 4-Cyano-2-(ethylamino)benzoic acid is an amphoteric molecule containing both a carboxylic acid group (-COOH) and a secondary amine group (-NH-CH₂CH₃). At a neutral mobile phase pH (e.g., pH 7.0), the carboxylic acid is fully deprotonated into its anionic form (-COO⁻).

Because ionized forms are highly polar and extensively solvated by the aqueous mobile phase, they exhibit significantly lower retention on non-polar, alkylated stationary phases (such as C18 or C8) compared to their non-ionized counterparts[1]. The molecule simply partitions into the mobile phase and washes out in the void volume.

FAQ 2: What is the mechanistic rationale for lowering the mobile phase pH to improve retention?

The Causality: To retain an ionizable compound in RP-HPLC, you must suppress its ionization[2]. For amphoteric or zwitterionic compounds, maximum retention is strictly observed at the molecule's isoelectric point (pI), where the less polar, neutral (uncharged) species dominates the species distribution[3].

For 4-cyano-2-(ethylamino)benzoic acid, the strongly electron-withdrawing cyano group (-CN) at the para/meta positions significantly lowers the pKa of both the carboxylic acid and the conjugate acid of the amine. Consequently, the optimal pH to achieve the neutral state is highly acidic. Lowering the mobile phase pH to the 2.0 – 3.0 range suppresses the ionization of the carboxylic acid, driving the equilibrium toward the highly retentive, hydrophobic neutral state[2].

Ionization Cation pH < 1.5 Cationic Form (+NH2Et, -COOH) Poor Retention Neutral pH 2.5 - 3.0 Neutral / Zwitterion (Max Hydrophobicity) Optimal Retention Cation->Neutral +OH⁻ (Raise pH) Anion pH > 4.5 Anionic Form (-NHEt, -COO-) Poor Retention Neutral->Anion +OH⁻ (Raise pH)

Caption: Ionization states of 4-Cyano-2-(ethylamino)benzoic acid across different pH ranges.

FAQ 3: How do I select the right buffer to achieve and maintain this optimal pH?

The Causality: Selecting the correct acidic additive is critical for both pH control and detector compatibility. The mobile phase pH must be controlled tightly, as even minor fluctuations near the analyte's pKa can cause dramatic shifts in retention time and peak shape[2].

Table 1: Recommended Acidic Modifiers for Amphoteric Retention

Buffer / ModifierTypical ConcentrationApprox. pH (Aqueous)MS CompatibleUV Cutoff
Trifluoroacetic acid (TFA) 0.05 - 0.1% v/v~2.0Yes (Causes signal suppression)210 nm
Formic acid (FA) 0.1% v/v~2.8Yes (Excellent)210 nm
Phosphoric acid 0.1% v/v~2.0No<200 nm
Ammonium formate 10 - 20 mM2.8 - 4.8Yes210 nm

Expert Insight: If you are utilizing LC-MS, 0.1% Formic Acid is the ideal starting point, as it naturally buffers the mobile phase near pH 2.8, which closely aligns with the estimated pI of this specific compound.

FAQ 4: How can I empirically determine the exact optimal pH for my specific column and sample matrix?

Because theoretical pKa calculations can deviate in complex organic/aqueous mobile phases, we recommend a self-validating protocol to empirically lock in the optimal pH. This ensures your method is grounded in actual chromatographic behavior.

Self-Validating Protocol: Empirical pH Optimization

  • Preparation of Screening Buffers: Prepare three distinct aqueous mobile phases (Solvent A) to bracket the estimated pI:

    • pH 2.0: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • pH 2.8: 0.1% Formic acid in LC-MS grade water.

    • pH 4.0: 10 mM Ammonium acetate, adjusted to pH 4.0 with glacial acetic acid.

  • Isocratic Method Setup: Establish a low-organic isocratic method (e.g., 90% Solvent A / 10% Acetonitrile) to ensure maximum sensitivity to changes in retention. Ensure the column is fully equilibrated (minimum 10 column volumes) between buffer changes.

  • Injection and Data Acquisition: Inject a standard solution of 4-Cyano-2-(ethylamino)benzoic acid (e.g., 0.1 mg/mL) at each pH level. Record the retention time ( tR​ ) and the void volume time ( t0​ , typically marked by the solvent front).

  • Calculation and Validation: Calculate the retention factor for each run using the formula: k′=(tR​−t0​)/t0​ .

    • Validation Check: The pH that yields the highest k′ value represents the condition where the neutral, uncharged species is most abundant. Lock your method parameters to this pH.

Workflow Start Start: Poor Retention of Target Analyte Assess Assess Analyte pKa (Amine & Carboxyl) Start->Assess Calc Estimate Isoelectric Point (pI ≈ 2.5-3.0) Assess->Calc Select Select Acidic Buffer (e.g., 0.1% Formic Acid) Calc->Select Test Test on C18 Column (Isocratic 5-10% Organic) Select->Test Check Is Retention Factor (k') > 2.0? Test->Check Success Lock Method Parameters Check->Success Yes Fail Decrease Organic % or Adjust pH ±0.5 Check->Fail No Fail->Test

Caption: Workflow for optimizing mobile phase pH to maximize retention of amphoteric compounds.

FAQ 5: My peaks are tailing significantly at low pH. How can I resolve this?

The Causality: Peak tailing at low pH is a classic symptom of secondary interactions. Even if the bulk of the molecules are in the neutral state, a small fraction of the secondary amine may become protonated. These cations interact strongly with residual, unendcapped silanols (Si-O⁻) on the silica support, which can still be partially active even at low pH[2].

Troubleshooting Steps:

  • Switch Stationary Phases: Utilize a highly end-capped or polar-embedded (shielded) C18 column specifically designed to prevent secondary interactions with basic compounds.

  • Utilize Ion-Pairing Agents: If MS compatibility is not a strict requirement (or if you can tolerate slight signal suppression), switch your acidic modifier from Formic Acid to 0.1% TFA. TFA acts as a volatile ion-pairing agent; the trifluoroacetate anion pairs with the positively charged amine, masking it and shielding it from residual silanol interactions[2].

References
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds Shimadzu Europa GmbH URL: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography LCGC International URL:[Link]

  • Relationship Study Between Reversed Phase HPLC Retention and Octanol/Water Partition Among Amphoteric Compounds Journal of Liquid Chromatography (Taylor & Francis) URL:[Link]

Sources

Validation & Comparative

Comparative Analysis of Synthetic Routes for 4-Cyano-2-(ethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Cyano-2-(ethylamino)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its molecular structure, featuring a reactive carboxylic acid, a nucleophilic secondary amine, and a versatile cyano group, makes it a valuable building block for medicinal chemists and materials scientists. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides an in-depth comparative analysis of two distinct synthetic routes to 4-Cyano-2-(ethylamino)benzoic acid, offering detailed experimental protocols, a head-to-head comparison of key metrics, and insights into the rationale behind the strategic choices in each pathway. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions for the synthesis of this important molecule.

Route A: Cyanation of a Bromo-Precursor

This synthetic strategy introduces the cyano group in the final stages of the synthesis via a transition metal-catalyzed cyanation of a bromo-substituted precursor. The synthesis begins with the commercially available 2-acetylamino-4-bromobenzoic acid.

Experimental Workflow: Route A

Route A A 2-Acetylamino-4-bromobenzoic acid B Ethyl 2-amino-4-bromobenzoate A->B Esterification & Deprotection C Ethyl 4-bromo-2-(ethylamino)benzoate B->C N-Ethylation D Ethyl 4-cyano-2-(ethylamino)benzoate C->D Cyanation E 4-Cyano-2-(ethylamino)benzoic acid D->E Hydrolysis Route B F 2-Amino-4-cyanobenzoic acid G Ethyl 2-amino-4-cyanobenzoate F->G Esterification H Ethyl 4-cyano-2-(ethylamino)benzoate G->H N-Ethylation I 4-Cyano-2-(ethylamino)benzoic acid H->I Hydrolysis

A Comparative Guide to Benchmarking 4-Cyano-2-(ethylamino)benzoic Acid Derivatives in High-Throughput Screening for SIRT1 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively benchmark a novel class of small molecules—4-Cyano-2-(ethylamino)benzoic acid derivatives—as potential inhibitors of Sirtuin 1 (SIRT1). We will objectively compare the performance of these hypothetical derivatives against a well-established inhibitor, providing the supporting experimental methodologies and data interpretation strategies essential for a successful high-throughput screening (HTS) campaign.

Introduction: The Rationale for Benchmarking Novel SIRT1 Inhibitors

Sirtuins (SIRTs) are a family of NAD⁺-dependent protein deacylases that are critical regulators of cellular metabolism, DNA repair, and inflammation.[1][2] Specifically, SIRT1 has emerged as a high-value therapeutic target for a range of human diseases, including metabolic disorders, neurodegeneration, and cancer.[2] The discovery of potent and selective small molecule inhibitors for SIRT1 is therefore an area of intense research.

The 4-Cyano-2-(ethylamino)benzoic acid scaffold represents a promising, yet uncharacterized, chemical starting point for novel SIRT1 inhibitors. Before committing significant resources to a full-scale drug discovery program, it is imperative to benchmark these new derivatives against known standards. This process, known as benchmarking, provides critical early insights into the potential of a new chemical series by comparing its performance against a well-characterized alternative.[3] It establishes confidence that an assay system is robust and capable of identifying molecules with genuine biological activity.[3]

This guide uses EX-527 (Selisistat) , a potent and highly selective SIRT1 inhibitor, as the benchmark compound.[1] We will outline a complete workflow, from the foundational enzymatic assay to hit validation, providing the scientific reasoning behind each experimental choice to ensure a robust and self-validating screening campaign.

The Target: SIRT1 Mechanism of Action and Proposed Inhibition

SIRT1 catalyzes the deacetylation of lysine residues on various protein substrates, a process tightly coupled to the hydrolysis of its co-substrate, nicotinamide adenine dinucleotide (NAD⁺). The reaction yields the deacetylated substrate, nicotinamide (NAM), and 2'-O-acetyl-ADP-ribose (OAADPr).[2] Small molecule inhibitors can interfere with this process through several mechanisms, most commonly by competing with either the acetylated peptide substrate or the NAD⁺ co-substrate at the enzyme's active site.[1]

For the 4-Cyano-2-(ethylamino)benzoic acid series, we hypothesize an inhibitory mechanism involving competition at the NAD⁺ binding pocket. The structural features—a planar aromatic ring, hydrogen bond donors/acceptors, and a cyano group—could potentially occupy the pocket normally filled by the nicotinamide portion of NAD⁺.

SIRT1_AcLys SIRT1 • Ac-Substrate Ternary_Complex SIRT1 • Ac-Substrate • NAD+ SIRT1_AcLys->Ternary_Complex Binds NAD NAD+ NAD->Ternary_Complex Intermediate Deacetylation & ADP-ribosylation (Intermediate) Ternary_Complex->Intermediate Catalysis Products_out Deacetylated Substrate + 2'-O-acetyl-ADP-ribose Intermediate->Products_out NAM_out Nicotinamide (NAM) Intermediate->NAM_out SIRT1_free SIRT1 (Free) Products_out->SIRT1_free SIRT1_free->SIRT1_AcLys Binds new Ac-Substrate Inhibitor 4-Cyano-2-(ethylamino)benzoic acid derivative Inhibitor->Ternary_Complex Prevents Formation (Competitive Inhibition)

Figure 1: Hypothesized inhibition of the SIRT1 catalytic cycle.

The High-Throughput Screening (HTS) Campaign

A typical HTS campaign follows a structured path from initial screening to confirmed hit.[4] This ensures that resources are focused on the most promising compounds and that false positives are systematically eliminated.

HTS_Workflow start Start: Compound Library primary Primary HTS: Single Concentration Screen (e.g., 10 µM) start->primary hit_id Hit Identification: >50% Inhibition primary->hit_id dose_resp Dose-Response: IC50 Determination hit_id->dose_resp confirmed Confirmed Hits: Potent Compounds dose_resp->confirmed orthogonal Orthogonal Assay: Confirm Mechanism confirmed->orthogonal validated Validated Hits orthogonal->validated selectivity Selectivity Profiling: (e.g., SIRT2, SIRT3) validated->selectivity lead Lead Compound selectivity->lead

Figure 2: General workflow for an HTS-based hit identification campaign.

Primary Assay: Fluorogenic SIRT1 Deacetylase Assay

For the primary screen, a fluorogenic assay is an excellent choice due to its high sensitivity, low background, and compatibility with HTS automation.[5][6] This assay utilizes a peptide substrate containing an acetylated lysine residue and a quenched fluorophore. Upon deacetylation by SIRT1, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a measurable signal.

Experimental Protocol

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA. Rationale: This buffer composition mimics physiological conditions and the BSA prevents non-specific binding of the enzyme to the assay plates.

    • SIRT1 Enzyme: Recombinant human SIRT1 diluted to 2X final concentration in Assay Buffer. Rationale: The enzyme concentration should be optimized to ensure the reaction proceeds under initial velocity conditions (less than 10% substrate turnover) during the incubation period.[7]

    • Substrate/Co-factor Mix: Prepare a 2X solution of the fluorogenic peptide substrate and NAD⁺ in Assay Buffer. Rationale: The substrate and NAD⁺ concentrations should ideally be at or below their Michaelis constant (Km) values to maximize sensitivity for competitive inhibitors.[7]

    • Test Compounds: Prepare 4-Cyano-2-(ethylamino)benzoic acid derivatives and EX-527 (benchmark) in 100% DMSO. Then, create intermediate dilutions in Assay Buffer. Rationale: Compounds are stored in DMSO for stability and solubility. The final DMSO concentration in the assay must be kept low (typically ≤1%) to avoid impacting enzyme activity.[8]

    • Developer Solution: Prepare developer enzyme solution as per the manufacturer's instructions (e.g., Trypsin-based).

  • Assay Procedure (384-well format):

    • Add 5 µL of Assay Buffer to all wells.

    • Add 0.5 µL of test compound dilution (or DMSO for controls) to appropriate wells.

    • Add 5 µL of the 2X SIRT1 enzyme solution to all wells except the "No Enzyme" control.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the 2X Substrate/Co-factor mix to all wells.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding 10 µL of the Developer Solution.

    • Incubate for 30 minutes at 37°C.

    • Read the fluorescence intensity (e.g., Ex/Em = 360/460 nm) using a compatible plate reader.

  • Data Analysis:

    • Percent Inhibition (%) = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Max - Signal_Background))

      • Signal_Compound: Signal from wells with test compound.

      • Signal_Background: Average signal from "No Enzyme" control wells.

      • Signal_Max: Average signal from "DMSO only" control wells.

    • Hit Criterion: Compounds exhibiting >50% inhibition at a single screening concentration (e.g., 10 µM) are considered primary hits.[9]

    • Assay Quality: The Z'-factor should be calculated to assess assay robustness. A Z' > 0.5 indicates an excellent assay suitable for HTS.[8][9]

Benchmarking Performance: Comparative Data

Following the primary screen, all hit compounds, including the benchmark, undergo dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This is the key quantitative metric for comparison.

CompoundStructure (Core Scaffold)SIRT1 IC50 (µM)SIRT2 IC50 (µM)Selectivity (SIRT2/SIRT1)
Benchmark: EX-527 Selisistat0.098>20>200
Derivative A 4-Cyano-2-(ethylamino)benzoic acid5.2>100>19
Derivative B 3-Fluoro-4-cyano-2-(ethylamino)benzoic acid0.85 4553
Derivative C 4-Cyano-2-(propylamino)benzoic acid12.8>100>7

Table 1: Hypothetical benchmarking data for 4-Cyano-2-(ethylamino)benzoic acid derivatives against the benchmark inhibitor EX-527. IC50 values represent the concentration required for 50% inhibition of enzyme activity. Selectivity is calculated as the ratio of IC50 values for SIRT2 over SIRT1.

Interpretation: From this hypothetical data, Derivative B emerges as the most promising compound from the initial series. While not as potent as the benchmark EX-527, its sub-micromolar IC50 is a strong starting point for lead optimization. It also displays favorable selectivity over the SIRT2 isoform. Derivative A shows modest activity, while Derivative C is significantly less potent, suggesting the ethylamino group is preferred over a propylamino group for this scaffold.

Validating Hits: The Importance of Orthogonal Assays

A crucial step in any screening campaign is to re-test hits in an orthogonal assay.[8] This involves using a different technology or detection method to measure the same biological endpoint. This practice is a cornerstone of a self-validating protocol, as it helps to eliminate false positives that may arise from compound interference with the primary assay's detection system (e.g., autofluorescence).

For SIRT1, an excellent orthogonal method is an assay that directly measures the consumption of NAD⁺ or the production of its byproduct, OAADPr. The Transcreener® OAADPr SIRT Assay is one such commercially available option that relies on antibody-based detection of OAADPr.[2]

PrimaryScreen Primary Screen Hit (Fluorogenic Assay) IC50 IC50 Determination (Fluorogenic Assay) PrimaryScreen->IC50 Confirms Activity OrthogonalAssay Orthogonal Assay (e.g., Transcreener® NAD+ Assay) IC50->OrthogonalAssay Validates Mechanism Selectivity Selectivity Profiling (SIRT2, SIRT3, etc.) OrthogonalAssay->Selectivity Assesses Specificity ValidatedLead Validated Lead Selectivity->ValidatedLead Prioritizes for Further Development

Figure 3: Hit validation and progression workflow.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded framework for benchmarking a novel series of 4-Cyano-2-(ethylamino)benzoic acid derivatives as potential SIRT1 inhibitors. By employing a systematic HTS workflow—beginning with a sensitive primary fluorogenic assay, establishing a quantitative benchmark with a known inhibitor like EX-527, and incorporating critical validation steps with orthogonal assays and selectivity profiling—researchers can confidently identify and prioritize promising lead compounds.

Based on our hypothetical data, Derivative B represents a validated hit worthy of further medicinal chemistry efforts. Future work would focus on structure-activity relationship (SAR) studies to improve its potency and selectivity, ultimately advancing the series from a promising hit to a potential therapeutic candidate.

References

  • Kondoh, Y., & Osada, H. (2013). High-throughput screening identifies small molecule inhibitors of molecular chaperones. Current Pharmaceutical Design, 19(3), 473-492.
  • Development of a single-step fluorogenic sirtuin assay and its applications for high-throughput screening. Organic & Biomolecular Chemistry. (RSC Publishing)
  • Gertz, M., & Steegborn, C. (2016). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 21(3), 291.
  • Interaction of hit compounds from high-throughput screening with SIRT2.
  • What Is the Best Sirtuin Assay for SIRT Screening? (2025, October 21). BellBrook Labs.
  • Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology. (2025, March 28). PubMed.
  • Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction. Journal of Chemical Information and Modeling.
  • A High-Throughput Screening Method for Small-Molecule Inhibitors of the Aberrant Mutant SOD1 and Dynein Complex Interaction. SLAS Discovery.
  • High throughput chemical screening. Drug Discovery, Chemical Biology and Screening. (University of Helsinki)
  • A Head-to-Head Comparison of Small Molecule CD38 Inhibitors for Researchers. Benchchem.
  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2013, October 9). PLOS One.
  • Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction. (2024, April 8). PubMed.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). Pharma Focus Asia.
  • Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction. (2023, August 17). bioRxiv.
  • Brennan, P., Lingard, H., MacCoss, R., & Marsden, B. (2013).
  • Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. (NIH)

Sources

Safety Operating Guide

Navigating the Disposal of 4-Cyano-2-(ethylamino)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The procedural recommendations herein are grounded in the fundamental principles of chemical safety, emphasizing hazard identification, risk mitigation, and regulatory compliance. It is imperative that all laboratory personnel handling this compound supplement this guide with their institution's specific chemical hygiene plan and consult with their Environmental Health and Safety (EHS) department.

Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal

Due to the absence of a dedicated SDS for 4-Cyano-2-(ethylamino)benzoic acid, a thorough hazard assessment based on its chemical structure and data from similar compounds is the critical first step. The molecule contains a cyano (nitrile) group, an ethylamino group, and a benzoic acid moiety. Based on SDSs for structurally related compounds such as 4-Cyanobenzoic acid and 4-(Ethylamino)benzoic acid, the following potential hazards should be assumed[1][2][3][4][5]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][6].

  • Skin Corrosion/Irritation: Causes skin irritation[1][3][5].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[1][3][5].

  • Respiratory Irritation: May cause respiratory irritation[1][3][6].

Given these potential hazards, any waste containing 4-Cyano-2-(ethylamino)benzoic acid must be treated as hazardous waste . This classification is in line with the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous materials from "cradle-to-grave".

Table 1: Inferred Hazard Profile and Precautionary Measures for 4-Cyano-2-(ethylamino)benzoic acid

Hazard ClassificationPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if ingested, absorbed through the skin, or inhaled.Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles. Use in a well-ventilated area or a chemical fume hood.
Skin IrritantCauses redness, itching, and inflammation upon contact.Chemical-resistant gloves, lab coat.
Eye IrritantCauses redness, pain, and potential damage to eye tissue.Safety glasses with side shields or chemical splash goggles.
Respiratory Tract IrritantMay cause coughing, sneezing, and shortness of breath if inhaled.Use in a chemical fume hood or with appropriate respiratory protection if ventilation is inadequate.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 4-Cyano-2-(ethylamino)benzoic acid waste involves a systematic process of segregation, containment, labeling, and transfer. The following workflow is designed to ensure safety and regulatory compliance at each stage.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal A 1. Identify Waste Stream (Solid, Liquid, Sharps) B 2. Don Appropriate PPE A->B Safety First C 3. Select Compatible Waste Container B->C Containment D 4. Segregate from Incompatible Wastes C->D Prevent Reactions E 5. Label Container Correctly D->E Clear Identification F 6. Store in Designated Satellite Accumulation Area E->F Safe Storage G 7. Keep Container Closed F->G Minimize Exposure H 8. Arrange for Pickup by Licensed Waste Contractor G->H Regulatory Compliance

Caption: Disposal workflow for 4-Cyano-2-(ethylamino)benzoic acid.

Experimental Protocol for Waste Disposal

1. Waste Identification and Segregation:

  • Solid Waste: Collect un-used or contaminated solid 4-Cyano-2-(ethylamino)benzoic acid, along with contaminated personal protective equipment (gloves, weigh boats, etc.), in a designated, compatible solid waste container.
  • Liquid Waste: Solutions containing 4-Cyano-2-(ethylamino)benzoic acid should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
  • Sharps Waste: Any needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling the waste, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.

3. Waste Container Selection and Management:

  • Choose containers that are chemically compatible with the waste. For solids, a polyethylene-lined drum or pail is suitable. For liquids, a high-density polyethylene (HDPE) or glass container is recommended.
  • Ensure the container is in good condition with a secure, leak-proof lid[7].
  • Keep the container closed at all times, except when adding waste[8].

4. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste"[7].
  • The label must also include the full chemical name: "4-Cyano-2-(ethylamino)benzoic acid" (no abbreviations or chemical formulas), and an indication of the hazards (e.g., "Toxic," "Irritant").
  • Record the date when waste is first added to the container (the "accumulation start date")[8].

5. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[7].
  • Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1][6].
  • Secondary containment should be used to capture any potential leaks or spills.

6. Disposal:

  • Do not dispose of 4-Cyano-2-(ethylamino)benzoic acid down the drain or in the regular trash. This is strictly prohibited by regulations[7].
  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor[9][10].
  • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately to track the waste from your laboratory to the final disposal facility[11].

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spill (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Major Spill (outside of a chemical fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's EHS department immediately.

    • Prevent the spill from entering drains.

    • Follow your institution's emergency response procedures. Do not attempt to clean up a large spill without proper training and equipment.

Regulatory Framework and Institutional Compliance

The disposal of chemical waste is governed by a multi-tiered regulatory system. At the federal level, the Environmental Protection Agency (EPA) establishes regulations under RCRA[12]. The Occupational Safety and Health Administration (OSHA) mandates safe handling practices and employee training through its Laboratory Standard (29 CFR 1910.1450) and Hazard Communication Standard (29 CFR 1910.1200)[13][14][15]. It is crucial to be aware of and adhere to your specific state and local regulations, which may be more stringent than federal requirements. Your institution's Chemical Hygiene Plan (CHP) is a critical resource that outlines specific procedures for waste management in your laboratory[13][15].

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 4-Cyano-2-(ethylamino)benzoic acid is not merely a procedural task but a professional responsibility. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, researchers can ensure the safety of themselves, their colleagues, and the environment. Always prioritize a conservative approach, treating unknown or uncharacterized waste as hazardous. When in doubt, consult your institution's EHS professionals.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Available from: [Link]

  • Republic Services. Best Practices for Managing Laboratory Waste. (2025, October 23). Available from: [Link]

  • Reactivo. How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Available from: [Link]

  • Duke University Occupational and Environmental Safety Office. Laboratory Chemical Waste Management Practices. Available from: [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Available from: [Link]

  • Eversafe Academy. Staying Safe in the Lab: Easy Tips for Handling Chemicals. (2024, January 12). Available from: [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Available from: [Link]

  • U.S. Environmental Protection Agency. Regulations for Specific Wastes. Available from: [Link]

  • Oregon Occupational Safety and Health Administration. Preventing Exposure to Hazardous Chemicals in Laboratories. Available from: [Link]

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. Available from: [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available from: [Link]

  • U.S. Occupational Safety and Health Administration. Laboratory Safety Guidance. Available from: [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Disposing of Chemicals. Washington (DC): National Academies Press (US); 1995. Available from: [Link]

  • PubChem. 4-(Ethylamino)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Occupational Safety and Health Administration. OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Available from: [Link]

  • National Institute of Standards and Technology. Safety Data Sheet: Benzoic Acid (Calorimetric Standard). (2020, June 9). Available from: [Link]

  • NextSDS. 4-(2-cyanoethyl)benzoic acid — Chemical Substance Information. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: benzoic acid. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. Available from: [Link]

  • NextSDS. 4-(ethylamino)benzoic acid — Chemical Substance Information. Available from: [Link]

Sources

Navigating the Safe Handling of 4-Cyano-2-(ethylamino)benzoic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the safety of the researcher is paramount. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling 4-Cyano-2-(ethylamino)benzoic acid, a compound of interest in medicinal chemistry. By understanding the potential hazards and implementing robust safety protocols, we can ensure a secure laboratory environment. This document is designed to be a practical resource for laboratory personnel, offering clear, actionable guidance rooted in established safety principles.

The following recommendations are synthesized from safety data sheets (SDS) of structurally similar compounds and are in alignment with the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[1][2][3][4][5][6][7]

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Therefore, the primary hazards associated with 4-Cyano-2-(ethylamino)benzoic acid are anticipated to be:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[9][10][11][12]

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[8][9][10][11][12]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[10][12]

  • Potential for Systemic Toxicity: While not confirmed without specific toxicological data, the cyano functional group necessitates handling procedures that prevent absorption through the skin, inhalation, or ingestion.

These potential hazards dictate the stringent need for a multi-faceted PPE approach to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following table summarizes the recommended PPE for handling 4-Cyano-2-(ethylamino)benzoic acid in various laboratory scenarios.

Scenario Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Weighing and preparing solutions (small quantities) Nitrile gloves (double-gloving recommended)[13][14]Safety glasses with side shields or chemical splash goggles.[15]Fully buttoned laboratory coat.[13][16]Not generally required if performed in a well-ventilated area or a chemical fume hood.
Chemical synthesis and reactions Chemical-resistant gloves (e.g., butyl rubber or thicker nitrile gloves).[14][15]Chemical splash goggles and a face shield.[13][15][16]Chemical-resistant apron over a laboratory coat.[16][17]Required if there is a risk of aerosol or dust generation outside of a fume hood. Use a NIOSH-approved respirator with an appropriate cartridge.[9][17]
Purification (e.g., chromatography) Chemical-resistant gloves appropriate for the solvents being used.[14][15]Chemical splash goggles.[15]Laboratory coat.[13][16]Dependent on the ventilation and potential for aerosolization of the compound or solvents.
Handling of bulk quantities or spill clean-up Heavy-duty chemical-resistant gloves (e.g., butyl rubber).[14][15]Chemical splash goggles and a full-face shield.[13][15][16]Chemical-resistant suit or coveralls.[16]A NIOSH-approved respirator with a particulate and organic vapor cartridge is mandatory.[9][17]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to proper procedures for donning, doffing, and disposing of PPE is as crucial as the selection of the equipment itself.

Donning PPE: The Order of Application

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.